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Introduction and Clinical Context

Miransertib is an investigational, orally administered, potent, and selective allosteric pan-AKT inhibitor. It
targets the PI3BK/AKT/mTOR (PAM) signaling pathway, a highly conserved transduction network that
regulates cell survival, growth, and proliferation. Dysregulation of this pathway, through gain-of-function
mutations in the AKT1 gene or the PIK3CA gene, is the fundamental driver of Proteus syndrome and
PIK3CA-Related Overgrowth Spectrum (PROS), respectively [1] [2]. These rare mosaic disorders are
characterized by progressive, asymmetric tissue overgrowth, vascular malformations, and significant
functional impairment [3] [1]. The goal of long-term Miransertib therapy is to inhibit the hyperactive AKT
signaling responsible for these manifestations, thereby slowing disease progression and improving patient

symptoms [4].

The following protocol synthesizes data from the pivotal MOSAIC study (NCT03094832) and a published
five-year case report to provide a structured framework for the administration and monitoring of

Miransertib in a long-term setting [3] [4].

Dosing and Administration Protocol
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The long-term dosing strategy for Miransertib is designed to maximize potential efficacy while maintaining

a manageable safety profile, based on established clinical trial protocols.

Table 1: Miransertib Dosing Protocol for Long-Term Treatment

Maintenance

Parameter Initial Dose (Cycles 1-3) Dose (Cycle 4 Dose Modification
onwards)

Standard Dose 15 mg/mz orally, once daily 25 mg/m2 orally, Based on Body Surface
once daily Area (BSA) recalculations

and toxicity management [3]

[1].

Alternative/Lower 5 mg/m? orally, once daily 10 mg/m? orally, Used in cases of intolerance

Dose once daily or for long-term
maintenance after initial
response, as evidenced in a
5-year case report [4].

Dose Escalation Required after 3 cycles (28
days each) to the 25 mg/m?
dose, provided no clinically
significant drug-related
toxicities occur [3].

Treatment Planned for up to 48 cycles

Duration (approximately 4 years) in
clinical trials, with evidence of
use extending beyond 5
years [3] [4].

Key Administration Considerations

e Formulation: Oral capsule or tablet.

¢ Dosing Schedule: Continuous once-daily dosing throughout each 28-day cycle.

e Dose Re-evaluation: The dose must be recalculated at regular intervals based on the patient's Body
Surface Area (BSA), especially in pediatric patients [1].
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e Dose Adjustments: Dose delays or reductions are permitted to manage treatment-related adverse
events. The protocol specifies that once a dose is reduced, re-escalation is not permitted [1].

Safety and Monitoring Protocol

Long-term clinical data indicate that Miransertib is generally safe and well-tolerated. A systematic

monitoring protocol is essential for managing expected adverse events (AEs).

Table 2: Safety Profile and Monitoring Schedule for Long-Term Miransertib Treatment

Category

Findings from Clinical Trials

Recommended Monitoring Protocol

Most Common
Drug-Related
AEs

Other

Observed AEs

Serious AEs

Laboratory

Monitoring

Clinical
Monitoring

Decreased neutrophil count (12.2%),
increased blood insulin (10.2%),
stomatitis (10.2%) [3].

Headache, dry mouth, hyperglycemia,
transient elevations in AST, ALT, and
bilirubin [4].

One Grade 3 deep vein thrombosis
(2.0%); No drug-related AEs led to
death or study discontinuation in the
MOSAIC trial [3].

Values remained generally stable
throughout treatment [3].

Sustained improvement in pain and
slowed overgrowth reported over 5
years [4].

Clinical Monitoring Workflow

Complete Blood Count (CBC), fasting
blood glucose/insulin, oral cavity exams.

Symptom assessment, liver function tests
(LFTs).

Clinical vigilance for signs of thrombosis.

Baseline and Periodic Tests: CBC,
comprehensive metabolic panel (including
glucose, insulin, LFTs), and lipid panel.

Regular Assessments: Physical exam,
vital signs (including ECG for bradycardia),
quality of life and pain scales, and imaging
of target lesions.
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The diagram below outlines the key decision points for managing a patient on long-term Miransertib

therapy.
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Restart at Reduced Dose
No Re-escalation

Mechanism of Action and Pathway

Click to download full resolution via product page

Miransertib exerts its therapeutic effect through allosteric inhibition of AKT (also known as Protein Kinase
B). In the context of PROS and Proteus syndrome, activating mutations in PIK3CA or AKT1 lead to
constitutive activation of the PAM pathway, driving uncontrolled cellular growth and survival [1] [2]. As a
pan-AKT inhibitor, Miransertib targets AKT1, AKT2, and AKT3 isoforms, thereby dampening the

downstream signaling cascade and its pro-growth effects [5].

The following diagram illustrates the signaling pathway and the specific point of inhibition by Miransertib.
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Efficacy Assessment and Biomarker Analysis

While the primary objective of the MOSAIC study was amended to focus on safety, prior evidence from

clinical reports and the trial's design provides guidance on efficacy assessment.
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Key Efficacy Parameters

¢ Clinical Response: Improvement in pain and functional status, as reported in long-term case studies
[4].

¢ Radiological/Tissue Response: Slowing or stabilization in the growth of target lesions, such as
cerebriform connective tissue nevi (CCTN) in Proteus syndrome or overgrowth volumes in PROS,
assessed via MRI or standardized photography [1] [4].

e Biomarker Analysis: Assessment of phospho-AKT (pAKT) levels in affected tissue biopsies before
and after treatment initiation. A reduction of >50% in pAKT has been used as a pharmacodynamic
endpoint to confirm target engagement [4].

Experimental Protocol for pAKT Biomarker Analysis

Objective: To confirm Miransertib-mediated inhibition of AKT signaling in target tissues.

¢ Pre-treatment Biopsy: Obtain a tissue sample from an affected area (e.g., skin with CCTN) at
baseline.

¢ Post-treatment Biopsy: Obtain a matched tissue sample after a predefined treatment period (e.qg., 4-
8 weeks).

¢ Immunohistochemistry (IHC): Process tissue sections for IHC using a validated anti-phospho-AKT
(Ser473) antibody.

¢ Analysis: Quantify the staining intensity (e.g., using H-score or digital image analysis) and compare
pre- and post-treatment levels. A significant reduction confirms effective pathway inhibition [4].

Conclusion

The long-term treatment protocol for Miransertib, established at a dose of 25 mg/m? daily following a 3-
cycle lead-in at 15 mg/m?, demonstrates a favorable and manageable safety profile for patients with PROS
and Proteus syndrome. The most critical aspects of management include proactive monitoring for
hematological, metabolic, and mucosal toxicities, and a willingness to employ dose modifications to ensure
treatment continuity. While its safety profile is well-documented, future controlled studies are required to
definitively establish the long-term efficacy of Miransertib in providing measurable clinical benefit, such as
sustained symptom improvement and halting disease progression in these debilitating rare overgrowth

disorders [3] [1] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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